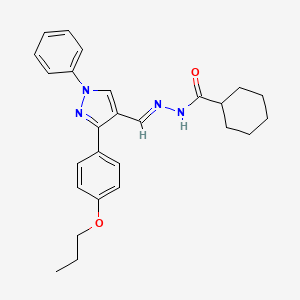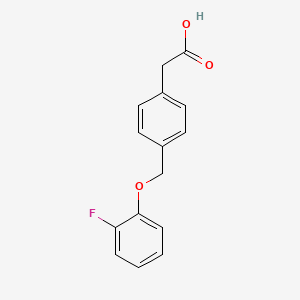
3-Amino-2,2,4,4-tetramethylthietane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2,4,4-tetramethylthietane hydrochloride: is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.73 g/mol . This compound is characterized by its unique structure, which includes a thietane ring substituted with amino and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride typically involves the reaction of 2,2,4,4-tetramethylthietane with an amine source under specific conditions. One common method is the Leuckart reaction, which involves the reductive alkylation of ammonia or primary amines with carbonyl compounds in the presence of formic acid or formamide . Catalysts such as boric acid or aluminum salts (e.g., aluminum chloride, aluminum sulfate) are often used to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thietane derivatives
Aplicaciones Científicas De Investigación
3-Amino-2,2,4,4-tetramethylthietane hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Amino-3-imino-N-methylpropanamide hydrochloride
- 2,2,4,6-tetramethylpiperidine hydrochloride
- 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is unique due to its thietane ring structure and the presence of tetramethyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C7H16ClNS |
|---|---|
Peso molecular |
181.73 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylthietan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H |
Clave InChI |
XASNLZPWRFCKRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(S1)(C)C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)

![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)



![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)


![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)


